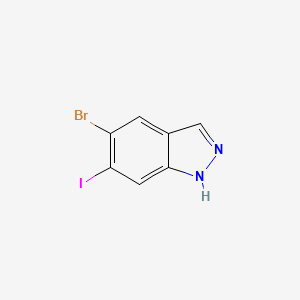

5-Bromo-6-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-iodo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAXZLWZBJJHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Retrosynthetic Analysis of 5 Bromo 6 Iodo 1h Indazole

Precursor Synthesis and Derivatization Routes to Substituted Indazole Cores

The journey to synthesizing complex indazole structures begins with the strategic formation and modification of the core indazole ring. This involves a variety of chemical transformations, including cyclization reactions to build the heterocyclic system and subsequent halogenation to introduce the desired bromo and iodo substituents at specific positions.

Cyclization Strategies for 1H-Indazole Ring Formation

The formation of the 1H-indazole ring is a fundamental step and can be achieved through several synthetic routes. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives.

One common approach is the intramolecular Ullmann reaction . This method has been successfully applied in a scalable three-step synthesis of a substituted indazole, starting from an inexpensive trisubstituted benzene derivative. thieme-connect.com The process involves an ortho-directed lithiation followed by formylation to introduce an aldehyde group. Condensation with a hydrazine (B178648) derivative then forms a hydrazone, which subsequently undergoes a copper-catalyzed intramolecular Ullmann reaction to yield the 1H-indazole core. thieme-connect.com

Another versatile method is the [3+2] dipolar cycloaddition of sydnones with arynes. This strategy provides a rapid and efficient route to 2H-indazoles under mild conditions and with high yields. nih.gov The resulting halogen-substituted 2H-indazoles can be further elaborated into a diverse library of indazole derivatives. nih.gov

Transition-metal-catalyzed reactions have also emerged as powerful tools for indazole synthesis. For instance, rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with aldehydes offers a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. acs.orgnih.gov This method relies on the azo moiety to direct the C-H activation and trap the initial aldehyde addition product, leading to cyclization and aromatization. acs.orgnih.gov

Furthermore, oxidative cyclization of 2-aminomethyl-phenylamines provides a route to all three tautomeric forms of indazoles. organic-chemistry.org This N-N bond-forming reaction can be optimized to selectively produce 2-substituted 2H-indazoles, which are frequently utilized in drug design. organic-chemistry.org

The nitrosation of indoles presents another pathway to functionalized indazoles. This reaction proceeds through a multi-step sequence involving nitrosation at the C3 position of the indole (B1671886), followed by ring-opening and subsequent ring-closure to form a 1H-indazole-3-carboxaldehyde. rsc.org Optimization of reaction conditions, such as slow addition of the indole to the nitrosating mixture at low temperatures, is crucial to favor the desired indazole formation and minimize side reactions. rsc.org

| Cyclization Strategy | Key Features | Starting Materials |

| Intramolecular Ullmann Reaction | Scalable, regioselective | Trisubstituted benzene derivatives, hydrazines |

| [3+2] Dipolar Cycloaddition | Mild conditions, high yields | Sydnones, aryne precursors |

| Rh(III)-Catalyzed C-H Activation | One-step, functional group tolerant | Azobenzenes, aldehydes |

| Oxidative Cyclization | Access to all indazole tautomers | 2-Aminomethyl-phenylamines |

| Nitrosation of Indoles | Forms 3-functionalized indazoles | Indoles |

Regioselective Halogenation Approaches for Indazoles (Bromination and Iodination)

Once the indazole core is formed, the next critical step is the introduction of bromine and iodine atoms at the desired positions. Regioselectivity is a key challenge in the halogenation of indazoles, as the electronic nature of the ring and any existing substituents can direct the incoming halogen to various positions.

Direct C-H halogenation is a common strategy. For instance, a metal-free approach for the regioselective mono- and poly-halogenation of 2-substituted indazoles has been developed using N-halosuccinimides (NXS, where X = Br or Cl). nih.gov By carefully adjusting the reaction conditions, it is possible to achieve selective synthesis of mono-, poly-, and even hetero-halogenated products in high yields. nih.govrsc.org For example, using N-bromosuccinimide (NBS) in ethanol (B145695) can lead to excellent yields of the mono-brominated product. researchgate.net However, attempts at iodination of 2H-indazoles with N-iodosuccinimide (NIS) in ethanol have been reported to be unsuccessful. nih.gov

The choice of halogenating agent and reaction conditions is paramount for controlling the regioselectivity. For the synthesis of 3-iodoindazoles, iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF) is often employed. chim.it N-iodosuccinimide (NIS) under basic conditions can also be used. chim.it

For bromination, N-bromosuccinimide (NBS) is a widely used reagent, often in solvents like acetonitrile, dichloromethane, or methanol (B129727), to regioselectively introduce a bromine atom at the 3-position of the indazole ring. chim.it However, direct bromination of 2-phenyl-2H-indazole with bromine (Br₂) can lead to a mixture of products with poor selectivity. nih.govrsc.org

Synthesis of Key Halogenated Intermediates for 5-Bromo-6-iodo-1H-indazole

The synthesis of this compound typically involves a sequential halogenation strategy starting from a suitable indazole precursor. One common method begins with the bromination of 1H-indazole at the 6-position using reagents like N-bromosuccinimide (NBS). Subsequently, iodination at the 5-position can be achieved using an iodine source such as potassium iodide in the presence of an oxidizing agent.

A reported synthesis of 5-iodo-1H-indazole starts from 5-aminoindazole. chemicalbook.com The amino group is first diazotized using sodium nitrite (B80452) and hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with potassium iodide to introduce the iodine atom at the 5-position. chemicalbook.com This 5-iodo-1H-indazole can then serve as a key intermediate for subsequent bromination at the 6-position to yield the target compound.

Multi-step Synthetic Sequences for this compound and its Analogs

The construction of this compound and its analogs often requires multi-step synthetic sequences that carefully control the introduction of each substituent. These sequences rely on the optimization of reaction conditions and the strategic use of protecting groups to achieve the desired regioselectivity and yield.

A plausible multi-step synthesis for this compound could start with 6-bromo-1H-indazole. This intermediate can then be subjected to iodination to introduce the iodine at the 5-position. However, direct iodination of 6-bromo-1H-indazole may lead to a mixture of products. A more controlled approach might involve protecting the indazole nitrogen, followed by directed halogenation.

An alternative route could begin with a precursor already containing a substituent that can be converted to a halogen. For example, starting with an appropriately substituted aniline, cyclization to form the indazole ring could be followed by Sandmeyer-type reactions to introduce the bromo and iodo groups.

Optimization of Reaction Conditions and Yields in Halogenated Indazole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of halogenated indazoles. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For instance, in the metal-free halogenation of 2H-indazoles, it was found that using ethanol as the solvent for mono-bromination with NBS resulted in an excellent yield of 97%. researchgate.net In contrast, using other solvents like methanol or water led to lower yields. researchgate.net The amount of the halogenating agent is also critical; for example, increasing the equivalents of NBS can lead to di- or even tri-brominated products. nih.govrsc.org

In the synthesis of 1H-indazole-3-carboxaldehydes via nitrosation of indoles, slow addition of the indole to the nitrosating mixture at 0 °C significantly improved the yield compared to addition at room temperature. rsc.org This is because the lower temperature and slow addition rate help to minimize the formation of dimeric side products. rsc.org

The choice of base and catalyst is also critical in many reactions. In copper-catalyzed Ullmann reactions for indazole synthesis, extensive screening of the base's basicity, nucleophilicity, and stoichiometry, as well as the reaction temperature, is necessary to achieve optimal yields. thieme-connect.com

| Reaction | Optimized Condition | Effect on Yield/Selectivity |

| Mono-bromination of 2H-indazole | NBS in Ethanol | 97% yield of mono-brominated product |

| Nitrosation of Indole | Slow addition at 0°C | Increased yield by minimizing side reactions |

| Copper-catalyzed Ullmann Reaction | Screening of base and temperature | Optimized yields of the desired indazole |

Control of Regioselectivity in Indazole Functionalization

Controlling the position of functionalization on the indazole ring is a significant challenge due to the presence of multiple reactive sites. The regioselectivity is influenced by a combination of electronic and steric factors of both the indazole substrate and the incoming reagent.

In the halogenation of 2-substituted indazoles, the reaction often occurs preferentially at the 3-position. nih.govrsc.org However, by carefully selecting the reaction conditions and the nature of the substituent at the 2-position, it is possible to direct the halogenation to other positions. For example, poly-halogenation can be achieved by increasing the amount of the halogenating agent and prolonging the reaction time. nih.govrsc.org

The use of directing groups is a powerful strategy for achieving regioselective C-H functionalization. For instance, in the rhodium(III)-catalyzed synthesis of indazoles, the azo group acts as a directing group, enabling the regioselective C-H activation of the ortho-C-H bond of the azobenzene. acs.orgnih.gov Similarly, various directing groups, such as amides and sulfonamides, have been employed to control the regioselectivity of C-H arylation and other functionalization reactions on the indazole ring. nih.gov

For NH-free indazoles, direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. nih.gov The substituent at the 4-position plays a crucial role in directing the bromination to the C7 position. nih.gov For instance, indazoles with benzamide (B126) groups at the C4 position exclusively yield the C7-halogenated products. nih.gov

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles to minimize environmental impact and enhance safety. benthamdirect.comacs.org These approaches focus on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. acs.orgrsc.org

Catalyst-Free and Environmentally Benign Synthetic Methods

Recent advancements in organic synthesis have led to the development of catalyst-free methods for the formation of the indazole scaffold, reducing reliance on potentially toxic and expensive metal catalysts. rsc.orgbohrium.comacs.org These methods often utilize alternative energy sources, such as visible light, or employ green solvents that can be recycled. rsc.orgresearchgate.net

One notable approach involves the photoarylation of 2-aryl-2H-indazoles with aryl iodides under visible light without the need for a photocatalyst. rsc.orgrsc.org In such reactions, a base like potassium tert-butoxide can activate the carbon-iodine bond and scavenge the in-situ generated hydroiodic acid. rsc.org This methodology demonstrates high functional group tolerance and offers a direct way to introduce aryl groups onto the indazole core. rsc.org

The use of green solvents is another cornerstone of environmentally benign synthesis. Polyethylene glycol (PEG), for instance, has been successfully employed as a reusable solvent for the catalyst-free synthesis of indazole derivatives. researchgate.net Water has also been explored as a solvent, further enhancing the green credentials of the synthetic process. researchgate.net Microwave-assisted synthesis represents another energy-efficient technique that can lead to higher yields in shorter reaction times compared to conventional heating methods. ajrconline.org

Electrochemical synthesis is also emerging as a powerful and sustainable tool for constructing N-heterocyclic frameworks. rsc.orgrsc.org These methods avoid the use of chemical oxidants and often proceed under mild conditions. rsc.orgrsc.org For example, the electrochemical anodic oxidation of arylhydrazones can lead to the formation of 1H-indazoles in moderate to good yields. rsc.org

The following table summarizes various catalyst-free and environmentally benign methods for indazole synthesis:

| Method | Key Features | Solvent(s) | Energy Source | Reference(s) |

| Photoarylation | Catalyst-free, C-I bond activation | DMSO | Visible Light | rsc.orgrsc.org |

| Reaction in PEG | Catalyst-free, Reusable solvent | PEG-400 | Thermal | researchgate.net |

| Microwave-Assisted Synthesis | Rapid, High yields | Not specified | Microwave | ajrconline.org |

| Electrochemical Synthesis | Transition metal-free, Mild conditions | Hexafluoroisopropanol (HFIP) | Electricity | rsc.orgrsc.org |

| Metal-Free C-3 Alkoxycarbonylation | Uses alkylcarbazates, Room temperature | 1,2-Dichloroethane (DCE) | Not specified | bohrium.com |

Flow Chemistry and Continuous Synthesis Techniques for Indazoles (Anticipated)

Flow chemistry is a rapidly advancing technology that is poised to revolutionize the synthesis of pharmaceuticals, including indazoles. acs.orgclockss.orgresearchgate.net This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.orgnih.gov The key advantages of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and seamless scalability from laboratory to industrial production. acs.orgclockss.orgnih.gov

The synthesis of indazoles often involves exothermic reactions or the use of potentially hazardous intermediates like diazonium salts or azides. nih.gov Flow reactors provide a safer environment for such transformations due to the small reaction volumes at any given time and the ability to rapidly dissipate heat. acs.orgnih.gov For instance, the continuous-flow synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) has been demonstrated to be a safe and efficient process. clockss.orgresearchgate.net

Looking ahead, the application of flow chemistry to the synthesis of specifically substituted indazoles like this compound is a highly anticipated development. A multi-step continuous-flow process could be envisioned, where the sequential halogenation of the indazole core is performed in-line, minimizing manual handling and improving reproducibility. The integration of real-time monitoring and automated optimization would further enhance the efficiency and robustness of the synthesis.

The table below outlines the anticipated benefits of employing flow chemistry for the synthesis of indazoles:

| Feature | Advantage in Indazole Synthesis | Reference(s) |

| Enhanced Safety | Safe handling of exothermic reactions and hazardous intermediates (e.g., hydrazine, azides). | acs.orgclockss.orgnih.gov |

| Improved Scalability | Straightforward scaling from gram to kilogram quantities on demand. | acs.orgnih.gov |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to higher selectivity and yields. | acs.orgclockss.org |

| Reproducibility | Consistent product quality due to automated and controlled processing. | acs.org |

| Integration of Steps | Telescoping of multiple reaction steps into a single continuous process. | nih.gov |

Reactivity and Advanced Chemical Transformations of 5 Bromo 6 Iodo 1h Indazole

Metal-Catalyzed Cross-Coupling Reactions at Bromo and Iodo Positions

The presence of both bromine and iodine atoms on the indazole ring allows for regioselective cross-coupling reactions, primarily driven by the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed transformations. This differential reactivity is a cornerstone for the sequential introduction of different substituents.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of 5-bromo-6-iodo-1H-indazole, the reaction can be tuned to selectively occur at either the iodo or bromo position. Typically, the reaction with an organoboron reagent in the presence of a palladium catalyst and a base will first occur at the more reactive C-I bond. thieme-connect.de Subsequent reaction under more forcing conditions, or with a different organoboron reagent, can then functionalize the C-Br bond.

Microwave-assisted Suzuki-Miyaura coupling reactions have been shown to be efficient for the arylation of bromoindazoles, suggesting a potential route for the functionalization of this compound. lmaleidykla.ltrsc.org The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.govresearchgate.net For instance, Pd(dppf)Cl2 has been identified as a suitable catalyst for the Suzuki coupling of 5-bromoindazoles. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Indazoles

| Catalyst | Base | Solvent | Temperature (°C) | Reactivity Trend |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | I > Br |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695) | 100 (Microwave) | I > Br |

This table is illustrative and based on couplings with various bromo- and iodo-substituted indazoles and related heterocycles.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling allows for the introduction of alkynyl groups, which are valuable for further transformations. Similar to the Suzuki-Miyaura coupling, the reaction with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base will preferentially occur at the C-6 iodo position of this compound. thieme-connect.de This selectivity enables the synthesis of 6-alkynyl-5-bromo-1H-indazoles. The remaining bromo group can then be subjected to a second cross-coupling reaction, such as another Sonogashira coupling or a Suzuki-Miyaura coupling, to introduce a different substituent at the C-5 position. thieme-connect.deresearchgate.net

Heck, Stille, and Negishi Coupling Reactions with Halogenated Indazoles

While specific examples with this compound are not extensively documented, the principles of Heck, Stille, and Negishi couplings are applicable to this substrate.

The Heck reaction , which couples the haloindazole with an alkene, is expected to show selectivity for the C-I bond under milder conditions. organic-chemistry.orgresearchgate.netresearchgate.net The Stille coupling , utilizing an organotin reagent, and the Negishi coupling , employing an organozinc reagent, are also powerful C-C bond-forming reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.comresearchgate.net For both Stille and Negishi couplings, the higher reactivity of the C-I bond over the C-Br bond is a well-established trend, allowing for selective functionalization at the C-6 position. chim.it

Buchwald-Hartwig Amination for C-N Bond Formation (Anticipated for halogens)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.orgsemanticscholar.org While direct examples for this compound are scarce, it is anticipated that this reaction would also exhibit selectivity for the C-I bond. This would allow for the regioselective introduction of an amino group at the C-6 position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be critical in controlling the outcome and preventing side reactions.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Cu, Ni, Rh)

Copper, nickel, and rhodium catalysts offer alternative and sometimes complementary reactivity to palladium in cross-coupling reactions.

Copper-catalyzed couplings: Copper-based catalysts are known to promote various coupling reactions, including C-N and C-C bond formation. nih.govrsc.orgresearchgate.netsustech.edu.cnnsf.gov These reactions can sometimes offer different selectivity or functional group tolerance compared to palladium-catalyzed systems.

Nickel-catalyzed couplings: Nickel catalysts are often used for the coupling of less reactive aryl chlorides and can also be effective for aryl bromides and iodides in Negishi-type reactions. youtube.com

Rhodium-catalyzed reactions: Rhodium catalysts are well-known for their utility in C-H activation and functionalization, as will be discussed in the next section. nih.govacs.orgnih.gov

C-H Functionalization Strategies on the Indazole Ring System

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. For the indazole ring system, several positions are amenable to C-H activation.

The C-3 position of the indazole ring is a common site for direct arylation. mdpi.comrsc.orgnih.govresearchgate.netnih.govacs.org Palladium catalysts are often employed for this transformation. Additionally, rhodium-catalyzed C-H functionalization has been used for the synthesis of substituted indazoles. nih.govacs.orgnih.govresearchgate.net The directing group strategy is often employed to achieve regioselectivity in C-H functionalization reactions of indazoles. nih.gov For 2-arylindazoles, ortho-functionalization of the aryl group can be achieved through rhodium-catalyzed C-H activation. researchgate.netresearchgate.net

For this compound, C-H functionalization would likely compete with the reactivity of the carbon-halogen bonds. The specific reaction conditions would determine the outcome. For instance, under conditions that favor C-H activation, it might be possible to introduce a substituent at the C-3, C-4, or C-7 positions, while leaving the C-Br and C-I bonds intact for subsequent cross-coupling reactions.

Table 2: Potential Sites for C-H Functionalization on the Indazole Ring

| Position | Type of Functionalization | Catalyst System (Example) |

|---|---|---|

| C-3 | Direct Arylation | Palladium |

| C-7 | Alkenylation (with directing group) | Rhodium |

This table highlights potential C-H functionalization sites on the indazole core, which could be applicable to this compound under appropriate conditions.

Direct C3-Functionalization of Indazoles

The C3 position of the indazole ring is a key site for introducing molecular diversity. While direct C-H functionalization at this position in 1H-indazoles can be challenging due to the lower reactivity compared to the C5 position, various methodologies have been developed to achieve this transformation, often utilizing transition metal catalysis. nih.govmdpi.com

Palladium-catalyzed direct arylation is a prominent method for C3-functionalization. nih.govmdpi.com Although specific studies on this compound are not extensively documented, the principles can be inferred from related halogenated indazoles. These reactions typically involve the coupling of the indazole with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. nih.govmdpi.com The choice of solvent and catalyst system is crucial for achieving high selectivity and yield. nih.gov For instance, a practical Pd(II)/Phen catalyst system has been reported for the direct C3-arylation of indazoles with aryl iodides or bromides without the need for silver additives. nih.gov

Another approach involves a metalation-cross-coupling sequence. Regioselective C3-zincation of N1-protected indazoles, followed by a Negishi coupling, allows for the introduction of various aryl and heteroaryl groups at the C3 position. chim.it This strategy offers a versatile route to C3-substituted indazoles that could be applicable to this compound, provided a suitable protecting group is employed on one of the nitrogen atoms.

The introduction of other functional groups at the C3 position is also achievable. For example, 3-iodoindazoles can be prepared by treating the corresponding indazole with iodine and a base like potassium hydroxide (B78521) in a polar solvent. chim.it Given that the C3 position of this compound is unsubstituted, it is susceptible to such direct iodination.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Direct C3-Arylation | Pd(II)/Phen catalyst, ArI or ArBr, Toluene | C3-Aryl-indazole | No silver additives required, practical protocol. nih.gov |

| C3-Zincation/Negishi Coupling | TMP₂Zn, then Pd catalyst and ArX | C3-(Hetero)aryl-indazole | Requires N1-protection, versatile for various coupling partners. chim.it |

| C3-Iodination | I₂, KOH, DMF | C3-Iodo-indazole | Direct introduction of an iodine atom. chim.it |

Remote C-H Functionalization at the Benzene (B151609) Ring of Indazoles

Remote C-H functionalization of the benzene ring of indazoles allows for the introduction of substituents at positions other than the more reactive C3. This can be achieved through directing group strategies, where a functional group on the indazole core directs a transition metal catalyst to a specific C-H bond.

While specific examples for this compound are scarce, palladium-catalyzed C-H functionalization has been demonstrated on other indazole derivatives. nih.gov The presence of substituents on the benzene ring, such as the bromo and iodo groups in the target molecule, will inherently influence the regioselectivity of any further C-H functionalization due to their electronic and steric effects. For instance, palladium-catalyzed oxidative arylation has been shown to be site-selective, with directing electron-withdrawing groups at the C4 position leading to C7 arylation. researchgate.net In the case of this compound, the existing halogens would likely direct incoming electrophiles or metal catalysts to the C4 or C7 positions, depending on the reaction conditions and the directing group employed.

The development of new palladium-catalyzed methods for C-H functionalization continues to expand the toolkit for modifying complex heterocyclic scaffolds. nih.govnih.gov These reactions often involve a cyclometalated intermediate, which then undergoes further reaction to introduce the desired functional group. nih.gov

| Position | Methodology | Potential Outcome for this compound |

| C4 or C7 | Directing group-assisted C-H activation | Introduction of new substituents at the remaining C-H positions on the benzene ring. |

| C4 or C7 | Palladium-catalyzed oxidative arylation | Formation of C4- or C7-aryl-5-bromo-6-iodo-1H-indazole derivatives. researchgate.net |

Functional Group Interconversions Involving Halogen Substituents

The bromo and iodo substituents on this compound are valuable handles for a variety of functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective transformations.

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the selective functionalization of the C6 position. For example, a Sonogashira coupling could be performed selectively at the C6-iodo position, leaving the C5-bromo group intact for subsequent transformations. thieme-connect.de Similarly, Suzuki-Miyaura coupling with boronic acids can be used to introduce aryl or heteroaryl groups. nih.govresearchgate.netlmaleidykla.ltias.ac.in

Following the selective reaction at the C6 position, the C5-bromo group can then be targeted for a second cross-coupling reaction, often under more forcing conditions. thieme-connect.de This sequential cross-coupling strategy enables the synthesis of diversely substituted indazoles.

Another potential transformation is the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom around an aromatic ring. researchgate.netnih.govbeilstein-archives.org While not specifically documented for this compound, such rearrangements are known to occur in other halogenated aromatic systems and could potentially lead to isomeric dihaloindazoles under strongly basic conditions.

| Reaction | Position Targeted | Typical Reagents | Product |

| Suzuki-Miyaura Coupling | C6 (Iodo) > C5 (Bromo) | Arylboronic acid, Pd catalyst, base | 6-Aryl-5-bromo-1H-indazole nih.govresearchgate.net |

| Sonogashira Coupling | C6 (Iodo) > C5 (Bromo) | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 6-Alkynyl-5-bromo-1H-indazole thieme-connect.deresearchgate.netnih.gov |

| Sequential Coupling | 1. C6 (Iodo) 2. C5 (Bromo) | 1. Reagents for C6 coupling 2. Reagents for C5 coupling | 5,6-Disubstituted-1H-indazole thieme-connect.de |

Reactivity of Indazole Nitrogen Atoms: N-Alkylation, N-Acylation, and N-Arylation

The nitrogen atoms of the indazole ring are nucleophilic and readily undergo alkylation, acylation, and arylation. The direct functionalization of 1H-indazoles typically yields a mixture of N1 and N2 isomers, and the regioselectivity is influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indazole core. nih.govd-nb.infonih.govconnectjournals.com

N-Alkylation: The alkylation of indazoles with alkyl halides or other alkylating agents in the presence of a base often leads to a mixture of N1 and N2-alkylated products. nih.govd-nb.infonih.gov The ratio of these isomers can be controlled to some extent by the choice of solvent and base. For instance, using sodium hydride in THF has been shown to favor N1-alkylation for certain substituted indazoles. d-nb.infonih.gov The steric and electronic properties of the substituents on the indazole ring play a significant role in determining the regiochemical outcome. d-nb.infonih.gov

N-Acylation: N-acylation of indazoles with acyl chlorides or anhydrides is also a common transformation. Regioselective N-acylation can sometimes be achieved, with the N1-acyl product often being the thermodynamically more stable isomer. d-nb.info

N-Arylation: N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination or Ullmann condensation, coupling the indazole with an aryl halide in the presence of a copper or palladium catalyst. semanticscholar.org These reactions provide access to N-aryl indazoles, which are important scaffolds in medicinal chemistry.

For this compound, N-functionalization would likely proceed to give a mixture of the corresponding N1 and N2 isomers. Separation of these isomers would be necessary to obtain pure compounds for further applications. Alternatively, a protecting group strategy, such as the use of a tert-butyloxycarbonyl (Boc) group, can be employed to direct subsequent reactions to a specific nitrogen atom. nih.gov

| Reaction | Reagents | Products | Regioselectivity |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N1- and N2-alkyl-5-bromo-6-iodo-1H-indazole | Dependent on conditions and substituents. nih.govd-nb.infonih.gov |

| N-Acylation | Acyl chloride or anhydride, Base | N1- and N2-acyl-5-bromo-6-iodo-1H-indazole | N1 isomer often thermodynamically favored. d-nb.info |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base | N1- and N2-aryl-5-bromo-6-iodo-1H-indazole | Provides access to N-aryl indazoles. semanticscholar.org |

Nucleophilic and Electrophilic Substitution Reactions on Halogenated Indazoles

The halogen substituents on this compound make the benzene ring susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires strong activation by electron-withdrawing groups, which are absent in this case. Therefore, SNAr reactions are less likely to occur under standard conditions.

Electrophilic aromatic substitution on the indazole ring is also influenced by the existing substituents. The pyrazole (B372694) ring is generally considered electron-rich and can direct electrophiles to the benzene ring. However, the deactivating effect of the two halogen atoms would make further electrophilic substitution on the benzene moiety challenging. If such a reaction were to occur, the most likely position for substitution would be the C4 or C7 position, directed by the pyrazole ring and influenced by the existing halogens.

More commonly, the halogen atoms themselves are replaced via transition metal-catalyzed cross-coupling reactions, as discussed in section 3.3, which are a form of substitution reaction at the carbon to which the halogen is attached.

5 Bromo 6 Iodo 1h Indazole As a Pivotal Synthetic Building Block

Application in the Construction of Complex Polycyclic Heterocyclic Systems

The strategic placement of both a bromo and an iodo substituent on the indazole ring makes 5-bromo-6-iodo-1H-indazole an exceptional precursor for the synthesis of complex, fused heterocyclic systems. The significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility in this area. The carbon-iodine bond is considerably more reactive and can be selectively functionalized while leaving the carbon-bromine bond intact. nih.gov This orthogonal reactivity allows for a programmed, stepwise approach to building molecular complexity.

Chemists can employ a variety of cross-coupling reactions to achieve this. For instance, a Sonogashira coupling can be performed selectively at the C6-iodo position to introduce an alkyne substituent. The remaining C5-bromo position can then undergo a subsequent Suzuki, Stille, or Heck coupling to introduce a different aryl or vinyl group. nih.gov This sequential addition of distinct molecular fragments enables the creation of highly unsymmetrical and complex indazole derivatives.

Furthermore, these installed functional groups can participate in subsequent intramolecular cyclization reactions to form new rings, leading to the construction of elaborate polycyclic heterocyclic systems. For example, an ortho-alkynylaryl group introduced via a Sonogashira/Suzuki sequence could undergo a transition-metal-catalyzed or thermal cyclization to generate indazole-fused quinolines or other complex aromatic cores. This stepwise functionalization and cyclization strategy is a powerful tool for accessing novel heterocyclic scaffolds that are otherwise difficult to synthesize. researchgate.netnih.gov

Table 1: Sequential Cross-Coupling Strategies for this compound

| Step | Position | Reaction Type | Coupling Partner Example | Resulting Intermediate |

| 1 | C6 (Iodo) | Sonogashira Coupling | Phenylacetylene | 5-Bromo-6-(phenylethynyl)-1H-indazole |

| 2 | C5 (Bromo) | Suzuki Coupling | 4-Methoxyphenylboronic acid | 6-(Phenylethynyl)-5-(4-methoxyphenyl)-1H-indazole |

| OR | ||||

| 1 | C6 (Iodo) | Suzuki Coupling | Thiophene-2-boronic acid | 5-Bromo-6-(thiophen-2-yl)-1H-indazole |

| 2 | C5 (Bromo) | Heck Coupling | Ethyl acrylate | Ethyl (E)-3-(6-(thiophen-2-yl)-1H-indazol-5-yl)acrylate |

Role in the Synthesis of Advanced Organic Materials Precursors

The indazole moiety is recognized for its promising photophysical properties, making it an attractive core for organic electronic materials. researchgate.net this compound serves as a key building block for precursors of these materials, allowing for the precise tuning of their electronic and physical characteristics through targeted synthetic modifications.

The development of organic semiconductors and emissive materials for OLEDs relies on the creation of molecules with extended π-conjugation and well-defined electronic properties (i.e., HOMO/LUMO energy levels). This compound is an ideal starting point for creating such molecules. Through sequential palladium-catalyzed cross-coupling reactions, various aromatic and heteroaromatic units can be attached at the 5- and 6-positions. nih.gov This process extends the π-conjugated system of the indazole core, which is essential for charge transport and luminescence.

By coupling electron-donating groups at one position and electron-accepting groups at the other, chemists can construct donor-acceptor (D-A) type chromophores. This molecular architecture is known to facilitate intramolecular charge transfer (ICT), which can lead to tunable emission colors and improved quantum efficiencies in OLEDs. The ability to selectively introduce different groups at two distinct positions allows for fine-tuning of the emission wavelength from blue to red, as demonstrated with other heterocyclic glow dyes. ehu.eusuoregon.edu The resulting heterocycle-fused indacenes or related structures can exhibit strong fluorescence, a critical property for emissive layer materials in OLEDs.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from organic linkers (or ligands) and metal nodes or organic nodes, respectively. researchgate.net The properties of these materials are dictated by the geometry and functionality of the organic linkers. ossila.com While direct use of this compound as a linker is not typical, it is an excellent precursor for the synthesis of multitopic indazole-based linkers.

The bromo and iodo groups can be readily converted into connector functionalities, such as carboxylic acids, which are commonly used to coordinate with metal centers in MOFs. A potential synthetic route involves a double carboxylation reaction, for example, through lithium-halogen exchange followed by quenching with carbon dioxide, or via palladium-catalyzed carbonylation. This would transform this compound into indazole-5,6-dicarboxylic acid. This dicarboxylic acid, along with the nitrogen atoms of the indazole ring, can act as a multitopic coordination site for metal ions, leading to the formation of novel MOFs with potentially interesting gas sorption, catalytic, or luminescent properties. researchgate.net Similarly, conversion to other functional groups like boronic acids or amines would make it a suitable building block for COFs.

Synthesis of Chemical Probes and Sensing Molecules (focus on chemical principles)

The development of fluorescent probes for detecting specific analytes is a significant area of chemical biology and environmental science. nih.govmdpi.com The this compound scaffold provides a versatile platform for designing such probes. The core chemical principle involves linking a signaling unit (a fluorophore) to a recognition unit (an analyte-binding site) through the indazole spacer. The differential reactivity of the two halogen atoms allows for the separate and specific introduction of these two key components.

For example, a fluorescent dye, such as a benzothiazole (B30560) or pyrene (B120774) derivative, could be attached at the more reactive C6-iodo position via a Suzuki coupling. scilit.com Subsequently, a specific analyte-binding moiety, such as a crown ether for metal ion sensing or a morpholine (B109124) group for pH sensing, could be installed at the C5-bromo position. The interaction of the target analyte with the recognition unit can induce a change in the photophysical properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). This results in a measurable change in fluorescence intensity or color ("turn-on" or ratiometric response), allowing for the detection and quantification of the analyte. nih.gov

Development of Ligands for Organometallic Catalysis

The field of homogeneous catalysis relies heavily on the design of organic ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. Indazole-based structures are attractive ligand scaffolds due to the coordinating ability of their nitrogen atoms. This compound is a precursor for creating novel mono- and bidentate ligands for organometallic catalysis. mdpi.com

One approach is the synthesis of indazole-based phosphine (B1218219) ligands. This can be achieved through lithium-halogen exchange at one of the halide positions, followed by reaction with a chlorophosphine (e.g., Ph₂PCl), to attach a phosphine group. nih.govacs.org The remaining halogen can be left unmodified or replaced with another donor group to create a bidentate ligand.

Another important class of ligands are N-heterocyclic carbenes (NHCs), which are known for forming strong bonds with transition metals and are widely used in catalysis. nih.govnih.gov this compound can be a starting material for NHC precursors. N-alkylation or N-arylation of the indazole, followed by reactions to form an adjacent imidazolium (B1220033) or related azolium ring, can lead to NHC precursors. The bromo and iodo groups on the indazole backbone can then be used to tune the electronic properties of the resulting NHC ligand or to anchor the metal complex to a support. The ability to introduce functionality at two different sites offers a route to bidentate NHC ligands with unique steric and electronic profiles. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 6 Iodo 1h Indazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. nih.gov For 5-Bromo-6-iodo-1H-indazole, NMR studies are critical for confirming the substitution pattern and for investigating the dynamic process of annular tautomerism, a characteristic feature of N-unsubstituted indazoles. researchgate.netnih.govcaribjscitech.com The indazole core can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The 1H-indazole form is generally the predominant and more thermodynamically stable tautomer. nih.govresearchgate.netnih.govbeilstein-journals.org

In solution, the position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and temperature. ¹H and ¹³C NMR chemical shifts are particularly sensitive to the electronic environment of the nuclei, allowing for the differentiation of tautomers. cdnsciencepub.combohrium.com For this compound, the protons H-3, H-4, and H-7, along with the N-H proton, would exhibit distinct chemical shifts depending on the dominant tautomeric form. The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the aromatic protons and a broad signal for the N-H proton. The carbon signals, particularly for C-3, C-7a, and C-3a, are also diagnostic for assigning the correct tautomeric structure. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆ (Note: This table presents illustrative data based on known indazole derivatives.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N1-H | 13.0 - 14.0 | - |

| C3-H | 8.0 - 8.5 | 135 - 140 |

| C4-H | 7.5 - 8.0 | 120 - 125 |

| C5 | - | 115 - 120 |

| C6 | - | 110 - 115 |

| C7-H | 7.8 - 8.3 | 125 - 130 |

| C3a | - | 120 - 125 |

| C7a | - | 140 - 145 |

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals and for confirming the molecular structure of this compound. ipb.ptprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show a correlation between the H-4 and H-3 protons, and potentially a weaker, four-bond coupling between H-4 and H-7, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu It allows for the direct assignment of carbon signals for the protonated carbons: C-3, C-4, and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. princeton.edusdsu.edu HMBC is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the N-H proton would show correlations to carbons C-3 and C-7a, while H-4 would show correlations to C-5, C-6, and C-7a. These long-range correlations are vital for confirming the bromo and iodo substituent positions at C-5 and C-6, respectively. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. arkat-usa.org In the context of substituted indazoles, NOESY can help differentiate between regioisomers by showing through-space correlations. For a derivative of this compound, a NOESY experiment could show a correlation between the proton at C-7 and a substituent at the N-1 position, confirming the substitution site. ipb.pt

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state, offering a bridge between solution-state behavior and solid-state structure determined by X-ray diffraction. nih.govnih.gov Using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), one can obtain high-resolution ¹³C and ¹⁵N NMR spectra of solid samples. cdnsciencepub.com

For this compound, ¹³C CP/MAS NMR could definitively establish the tautomeric form present in the solid state, as proton transfer is typically frozen on the NMR timescale. cdnsciencepub.combohrium.com The chemical shifts of the carbon atoms in the solid state can differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding. nih.gov Furthermore, ssNMR is sensitive to polymorphism, where different crystalline forms of the same compound would yield distinct spectra. The technique is also particularly useful for studying halogen-bonded adducts, as NMR parameters are sensitive to the formation and local structure of halogen bonds. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearcher.life This technique would provide unequivocal proof of the structure of this compound, confirming the atomic connectivity, bond lengths, bond angles, and the specific positions of the bromine and iodine atoms on the indazole ring.

For a planar molecule like this compound, the primary structural information from X-ray diffraction concerns the intermolecular interactions that dictate the crystal packing. A key feature of N-unsubstituted indazoles is their ability to form strong intermolecular hydrogen bonds. caribjscitech.comnih.gov It is anticipated that in the solid state, molecules of this compound would form centrosymmetric dimers through pairwise N-H···N hydrogen bonds between the pyrazole (B372694) rings, creating a characteristic R²₂(8) ring motif. nih.gov

Beyond hydrogen bonding, the presence of heavy halogens introduces the possibility of other significant non-covalent interactions, such as halogen bonding (C-I···N or C-Br···N) and π-π stacking interactions between the aromatic rings. nih.govmdpi.com The analysis of these interactions is crucial for understanding the supramolecular architecture of the crystal. nih.gov

Table 2: Illustrative Crystallographic and Hydrogen Bond Data for this compound (Note: This table presents anticipated data based on similar known structures.)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| N-H···N Bond Distance (Å) | 2.8 - 3.0 |

| N-H···N Bond Angle (°) | 170 - 180 |

| π-π Stacking Distance (Å) | 3.6 - 3.8 |

The presence of both a hydrogen bond donor (N-H) and multiple acceptors (N atom, π-system, halogens) makes this compound an excellent candidate for co-crystallization studies. By combining it with other molecules (co-formers) that have complementary functional groups, it is possible to design new crystalline materials with tailored properties.

Potential co-formers could include molecules with strong hydrogen bond acceptor groups (e.g., pyridines, carboxylic acids) or halogen bond acceptors. The formation of co-crystals would be driven by the establishment of robust intermolecular synthons, such as the N-H···O or N-H···N hydrogen bonds, or C-I···O/N halogen bonds. These studies are valuable in the field of crystal engineering, aiming to control solid-state architecture for applications in materials science.

Mass Spectrometry for Elucidating Reaction Pathways and Complex Adducts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₇H₄BrIN₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or M⁺·).

The mass spectrum of this compound would be characterized by a distinctive isotopic pattern for the molecular ion peak. This pattern arises from the natural abundances of the bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This unique signature provides strong evidence for the presence of both bromine and iodine in the molecule.

Analysis of the fragmentation patterns in the mass spectrum (e.g., from tandem MS/MS experiments) can provide structural information and help in elucidating reaction pathways. Plausible fragmentation pathways for the indazole core would involve the loss of small molecules like HCN or N₂. The initial loss of the halogen atoms (bromine or iodine) would also be expected, and the relative ease of fragmentation can provide insights into the bond strengths. This technique is particularly useful for identifying intermediates and products in complex reaction mixtures. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Molecular Fingerprinting (Anticipated)

The anticipated vibrational spectrum of this compound is expected to be rich and complex, with distinct regions corresponding to stretching and bending vibrations of its constituent functional groups. The high-frequency region is typically dominated by N-H and C-H stretching vibrations. The fingerprint region, which is unique to each molecule, will contain a complex pattern of absorptions from C-C, C-N, and C-X (where X = Br, I) stretching and bending modes, as well as ring vibrations.

Key anticipated vibrational modes for this compound are detailed in the interactive table below. The assignments are based on established group frequencies and data from similar molecular structures.

Anticipated Vibrational Frequencies for this compound

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) (FT-IR) | Anticipated Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300-3500 | 3300-3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| C=C Aromatic Ring Stretch | 1450-1600 | 1450-1600 | Strong |

| C-N Stretch | 1250-1350 | 1250-1350 | Medium |

| In-plane N-H Bend | 1400-1500 | 1400-1500 | Medium |

| In-plane C-H Bend | 1000-1300 | 1000-1300 | Medium-Strong |

| C-Br Stretch | 500-600 | 500-600 | Strong |

| C-I Stretch | 480-550 | 480-550 | Strong |

| Out-of-plane C-H Bend | 750-900 | 750-900 | Strong |

The complementary nature of FT-IR and Raman spectroscopy would be crucial in a full analysis. While polar bonds like N-H and C-X exhibit strong IR absorptions, the less polar aromatic ring vibrations are often more prominent in the Raman spectrum. A combined analysis would therefore provide a more complete picture of the vibrational landscape of the molecule.

Microwave Spectroscopy for Gas-Phase Structural Determination and Bond Length Alternation Studies

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This method allows for the precise determination of molecular geometry, including bond lengths and angles, with milli-ångström and sub-degree precision, respectively. nih.govresearchgate.netgrupodeespectroscopia.es

For a molecule like this compound, microwave spectroscopy would provide invaluable data on its gas-phase structure, free from intermolecular interactions present in the solid state. The analysis of the rotational spectra of the parent molecule and its isotopologues (e.g., by substituting ¹³C and ¹⁵N) would enable the determination of an accurate semi-experimental equilibrium structure (rₑˢᵉ). nih.govgrupodeespectroscopia.es

A key structural feature of the indazole ring system that can be investigated by microwave spectroscopy is bond length alternation. nih.govresearchgate.netgrupodeespectroscopia.es This phenomenon, where the bond lengths in the benzene ring fused to the heterocyclic ring are not uniform, has been experimentally observed in the parent 1H-indazole molecule. nih.govresearchgate.netgrupodeespectroscopia.es Studies on 1H-indazole revealed that the experimentally determined bond lengths correspond to a weighted contribution of its two main resonant forms. nih.govresearchgate.netgrupodeespectroscopia.es It is anticipated that the introduction of the bulky and electronegative bromine and iodine atoms at the 5- and 6-positions would significantly influence the electron distribution and, consequently, the bond length alternation in the benzene portion of the this compound molecule.

The anticipated data from a microwave spectroscopy study of this compound would include the rotational constants (A, B, C), which are inversely related to the moments of inertia of the molecule. These constants are unique to the specific isotopic species of the molecule and are the primary data from which the molecular geometry is derived.

Anticipated Molecular Parameters from Microwave Spectroscopy of this compound

| Parameter | Anticipated Information | Significance |

|---|---|---|

| Rotational Constants (A, B, C) | Precise values for the principal moments of inertia. | Provides the basis for determining the overall molecular geometry. |

| Bond Lengths (r) | High-precision values for C-C, C-N, C-H, C-Br, and C-I bonds. | Elucidates the extent of bond length alternation and the influence of the halogen substituents. |

| Bond Angles (∠) | Accurate values for all internal angles of the molecule. | Defines the precise shape and planarity of the indazole ring system. |

| Dipole Moment Components (µₐ, µᵦ, µ꜀) | Magnitude and orientation of the molecular dipole moment. | Offers insight into the charge distribution within the molecule. |

Computational and Theoretical Investigations of 5 Bromo 6 Iodo 1h Indazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For substituted indazoles, such calculations can reveal how the presence of bromine and iodine atoms at the 5- and 6-positions, respectively, influences the properties of the indazole core.

DFT has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying relatively complex molecules. nih.gov The choice of functional and basis set is critical for obtaining reliable results. For halogenated aromatic compounds, basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), are often employed to accurately model the electronic environment around the halogen atoms. nih.gov

Theoretical calculations on various indazole derivatives have provided valuable insights into their stability and electronic properties. For instance, studies on nitro-substituted indazoles have utilized DFT at the B3LYP/6-311++G(d,p) level to understand their reactivity. nih.gov Similar methodologies can be applied to 5-Bromo-6-iodo-1H-indazole to map out its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be distributed over the π-system of the indazole ring, with significant contributions from the nitrogen atoms and potentially the halogen substituents. The LUMO is also likely to be a π*-antibonding orbital. The electron-withdrawing nature of the bromine and iodine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indazole. The precise distribution and energies of these orbitals, however, can only be determined through detailed quantum chemical calculations.

| Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole (B372694) ring, particularly the N2 atom, due to the presence of lone pairs of electrons. The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), making it a potential site for deprotonation. The regions around the bromine and iodine atoms might also show areas of positive potential (the "sigma-hole"), which can lead to halogen bonding interactions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and the influence of catalysts and solvents. For reactions involving this compound, computational studies can help to rationalize experimental observations and predict the feasibility of different reaction pathways.

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of the associated activation energies. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. Computational methods, such as DFT, can be used to locate the geometry of transition states and calculate their energies.

For example, in the case of N-alkylation of indazoles, which often yields a mixture of N1 and N2 substituted products, DFT calculations can be employed to model the reaction pathways leading to both isomers. beilstein-journals.org By calculating the activation energies for the formation of the N1 and N2 products, it is possible to predict the regioselectivity of the reaction under different conditions. For this compound, such calculations would be invaluable for understanding its reactivity towards various electrophiles.

| Reaction | Transition State | Activation Energy (kcal/mol) (Hypothetical) | Predicted Outcome |

|---|---|---|---|

| N1-Alkylation | TS1 | 15.2 | Thermodynamically favored product. |

| N2-Alkylation | TS2 | 18.5 | Kinetically disfavored product. |

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a continuum model that represents the solvent as a medium with a specific dielectric constant. Modeling solvent effects is crucial for accurately predicting reaction outcomes, as demonstrated in studies of fluorinated indazolinones where both implicit (PCM) and explicit water molecules were included in the calculations. researchgate.net

Similarly, for catalyzed reactions, computational chemistry can be used to model the entire catalytic cycle. This involves studying the interaction of the reactants and catalyst, the formation of intermediates, the transition states for each step, and the regeneration of the catalyst. For instance, in copper-catalyzed reactions of indazoles, DFT can be used to elucidate the mechanism of N-arylation. researchgate.net

Conformational Analysis and Tautomerism Studies of Indazole Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and the potential for different isomeric forms to exist in equilibrium.

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. researchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents on the ring. researchgate.net Computational studies have shown that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org This has been attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the quinonoid structure of the 2H-form. beilstein-journals.org

Computational methods such as DFT and ab initio calculations can be used to determine the relative energies of the different tautomers and thus predict their equilibrium populations. nih.govnih.gov For this compound, it is highly probable that the 1H-tautomer is the most stable form, in line with the general trend observed for other indazole derivatives.

In terms of conformational analysis, for non-rigid substituents on the indazole ring, computational methods can be used to identify the most stable conformations and the energy barriers for rotation around single bonds. researchgate.net While the this compound molecule itself is largely planar and rigid, computational conformational analysis would be highly relevant for its N-substituted derivatives.

| Tautomer | Relative Energy (kcal/mol) (Hypothetical) | Predicted Stability |

|---|---|---|

| 1H-indazole | 0.0 | Most Stable |

| 2H-indazole | +4.5 | Less Stable |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. For this compound, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods employed for these predictions. These calculations are crucial for confirming the molecular structure and for interpreting experimental spectroscopic data.

Typically, the geometry of the this compound molecule is first optimized at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following optimization, frequency calculations are performed to predict the IR spectrum and to ensure the optimized structure corresponds to a true energy minimum. The predicted vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

The prediction of NMR chemical shifts is another vital application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. Theoretical chemical shifts for ¹H and ¹³C are calculated and can be correlated with experimental spectra to aid in the assignment of signals, which can be particularly complex for polysubstituted aromatic systems like this compound.

TD-DFT calculations are utilized to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions, helping to understand the photophysical properties of the compound.

The correlation between predicted and experimental data is a critical aspect of these studies. A strong correlation validates the computational model and allows for a more detailed interpretation of the experimental results. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical results from DFT and TD-DFT calculations for similar halogenated indazoles, as specific experimental data for this compound is not widely available in the public domain.)

| Spectroscopic Data | Predicted Value (Computational) | Illustrative Experimental Value |

| ¹H NMR (ppm) | ||

| H1 (N-H) | 12.5 | 12.3 |

| H3 | 8.2 | 8.0 |

| H4 | 7.8 | 7.6 |

| H7 | 7.5 | 7.3 |

| ¹³C NMR (ppm) | ||

| C3 | 135.2 | 134.8 |

| C3a | 120.5 | 120.1 |

| C4 | 128.9 | 128.5 |

| C5 | 95.3 | 95.0 |

| C6 | 88.7 | 88.4 |

| C7 | 115.6 | 115.2 |

| C7a | 140.1 | 139.8 |

| IR (cm⁻¹) | ||

| N-H stretch | 3450 | 3435 |

| C-H stretch (aromatic) | 3100 | 3090 |

| C=C stretch (aromatic) | 1620, 1580, 1470 | 1615, 1575, 1465 |

| C-Br stretch | 680 | 675 |

| C-I stretch | 550 | 545 |

| UV-Vis (nm) | ||

| λmax 1 | 295 | 298 |

| λmax 2 | 250 | 252 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Adsorption

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or adsorbed onto a surface. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions at an atomistic level.

In studies of solution-phase behavior, MD simulations can reveal how this compound interacts with solvent molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), or DMSO), researchers can analyze the radial distribution functions to understand the solvation shell structure. These simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the indazole N-H group and solvent molecules, as well as halogen bonding involving the bromine and iodine substituents.

Furthermore, MD simulations are instrumental in understanding the adsorption of this compound onto various surfaces, which is relevant for applications in materials science and catalysis. By constructing a simulation system with a surface (e.g., graphene, a metal oxide, or a polymer) and the indazole derivative, it is possible to study the adsorption process, determine the preferred binding orientation, and calculate the binding free energy. These simulations can identify the key interactions driving the adsorption, such as van der Waals forces, electrostatic interactions, and specific interactions involving the halogen atoms.

The results from MD simulations can be used to predict macroscopic properties such as diffusion coefficients and conformational preferences in solution. For adsorption studies, they can provide insights into the stability and arrangement of the molecule on a surface, which is crucial for designing materials with specific functionalities.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Findings for this compound (Note: This table presents typical parameters and potential findings from MD simulations of a molecule like this compound, as specific simulation data for this compound is not readily available.)

| Simulation Parameter/Finding | Value/Observation |

| Solution-Phase Simulation | |

| Solvent | Water (TIP3P model) |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Key Finding: Solvation Shell | A well-defined first solvation shell is observed around the molecule, with water molecules forming hydrogen bonds with the N-H group and interacting with the halogen atoms. |

| Key Finding: Diffusion Coefficient | 2.5 x 10⁻⁵ cm²/s (illustrative) |

| Adsorption Simulation | |

| Surface | Graphene |

| Simulation Time | 50 ns |

| Temperature | 298 K |

| Key Finding: Adsorption Orientation | The molecule adsorbs in a planar orientation parallel to the graphene surface to maximize π-π stacking and van der Waals interactions. |

| Key Finding: Binding Free Energy | -45 kJ/mol (illustrative), indicating a spontaneous and stable adsorption process. |

Emerging Applications and Interdisciplinary Research Involving 5 Bromo 6 Iodo 1h Indazole

Involvement in Supramolecular Chemistry and Self-Assembly (Anticipated)

The fields of supramolecular chemistry and crystal engineering heavily rely on predictable and directional non-covalent interactions to construct complex, functional architectures. nih.govresearchgate.net The 5-bromo-6-iodo-1H-indazole molecule is an excellent candidate for exploration in this domain due to the presence of both bromine and iodine atoms, which can act as halogen bond donors. bohrium.com

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. bohrium.com The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Consequently, the iodine and bromine atoms in this compound are expected to be potent halogen bond donors, capable of directing the self-assembly of molecules in the solid state to form well-defined supramolecular structures. These interactions, in conjunction with other non-covalent forces such as hydrogen bonding (involving the indazole N-H group) and π-π stacking, could lead to the formation of intricate one-, two-, or three-dimensional networks. researchgate.netrsc.org The precise control over these interactions by tuning the electronic and steric properties of the indazole core could pave the way for the rational design of crystalline materials with desired topologies and properties.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Anticipated Role in Self-Assembly |

| Halogen Bonding | Iodine, Bromine | Lewis Bases (e.g., N, O, S atoms) | Primary directional force for crystal engineering |

| Hydrogen Bonding | Indazole N-H | Hydrogen Bond Acceptors (e.g., N, O atoms) | Secondary interaction reinforcing the supramolecular structure |

| π-π Stacking | Indazole Ring System | Aromatic Rings | Contributes to the overall stability of the assembly |

Contributions to Photoactive Materials Research (e.g., OLEDs, Solar Cells)

While direct studies on the photoactive properties of this compound are not yet prevalent, the broader class of functionalized indazole derivatives is gaining attention in materials science for their potential optoelectronic applications. researchgate.net The indazole core, being an aromatic heterocycle, can be systematically modified to tune its electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule. For instance, the heavy atom effect can enhance intersystem crossing, which is a key process in the operation of organic light-emitting diodes (OLEDs) that utilize phosphorescence. Furthermore, the bromo and iodo substituents provide convenient handles for further chemical modifications, such as cross-coupling reactions, to introduce other photoactive moieties. This synthetic versatility allows for the rational design of novel materials for applications in OLEDs and organic solar cells. The potential for creating extended π-conjugated systems through reactions at the halogenated positions could lead to materials with tailored absorption and emission characteristics.

Role in Advanced Catalyst Design and Ligand Development

Indazole derivatives have demonstrated significant potential as ligands in transition metal catalysis. ijcce.ac.irnih.govacs.org The nitrogen atoms of the indazole ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov this compound offers multiple points for modification, making it a versatile scaffold for the development of novel ligands.

The bromine and iodine atoms can be substituted via various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce phosphine (B1218219), amine, or other coordinating groups. nih.govmdpi.com This allows for the synthesis of a diverse library of ligands with varying coordination environments. These tailored ligands can then be used to prepare metal complexes for a wide range of catalytic applications, including C-H activation, cross-coupling reactions, and asymmetric catalysis. acs.orgnih.gov The ability to systematically modify the ligand structure derived from this compound provides a powerful tool for optimizing catalyst performance in terms of activity, selectivity, and stability.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Role of Indazole Ligand |

| Suzuki Coupling | Palladium | Tuning catalyst activity and stability |

| Buchwald-Hartwig Amination | Palladium | Enhancing reaction scope and efficiency |

| C-H Activation | Rhodium, Iridium | Directing regioselectivity |

| Asymmetric Catalysis | Gold, Copper | Inducing enantioselectivity |

Integration into Polymer and Macromolecular Architectures (Anticipated)